molecular formula C18H18O4 B1292308 4-Acetoxy-4'-propoxybenzophenone CAS No. 890099-85-1

4-Acetoxy-4'-propoxybenzophenone

Cat. No.: B1292308
CAS No.: 890099-85-1
M. Wt: 298.3 g/mol
InChI Key: QGRAOSQANLZXGU-UHFFFAOYSA-N
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Description

4-Acetoxy-4’-propoxybenzophenone is a chemical compound with the IUPAC name 4-(4-propoxybenzoyl)phenyl acetate. It has a molecular formula of C18H18O4 and a molecular weight of 298.34 g/mol. This compound is known for its unique structural properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-4’-propoxybenzophenone typically involves the acetylation of 4-hydroxybenzophenone with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out by mixing dry 4-hydroxybenzophenone with acetic anhydride and a drop of concentrated sulfuric acid, followed by heating the mixture to about 50-60°C for 15 minutes. The product is then precipitated by adding water and purified by recrystallization from ethanol .

Industrial Production Methods

In industrial settings, the production of 4-Acetoxy-4’-propoxybenzophenone can be scaled up using similar reaction conditions but with larger quantities of reagents and optimized purification processes to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-4’-propoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The acetoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halides or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized benzophenone derivatives .

Scientific Research Applications

4-Acetoxy-4’-propoxybenzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a photostabilizer and in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in pharmaceutical synthesis.

    Industry: It is used in the production of sunscreens and other UV-absorbing agents due to its ability to absorb ultraviolet light

Comparison with Similar Compounds

4-Acetoxy-4’-propoxybenzophenone can be compared with other benzophenone derivatives, such as:

    4-Hydroxybenzophenone: Lacks the acetoxy and propoxy groups, making it less versatile in certain applications.

    4-Methoxybenzophenone: Contains a methoxy group instead of an acetoxy group, which can affect its reactivity and applications.

    4-Chlorobenzophenone: Contains a chlorine atom, which can influence its chemical properties and uses.

The unique combination of acetoxy and propoxy groups in 4-Acetoxy-4’-propoxybenzophenone provides it with distinct properties that make it valuable in various research and industrial applications .

Properties

IUPAC Name

[4-(4-propoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-3-12-21-16-8-4-14(5-9-16)18(20)15-6-10-17(11-7-15)22-13(2)19/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRAOSQANLZXGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641719
Record name 4-(4-Propoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-85-1
Record name Methanone, [4-(acetyloxy)phenyl](4-propoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Propoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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